
3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H13F2N5O and its molecular weight is 329.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, with the CAS number 2034508-16-0, is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorinated benzamide moiety linked to a pyrazinyl-imidazolyl side chain. The unique chemical properties imparted by the difluorination and the heterocyclic components may contribute to its biological efficacy.
The molecular formula of this compound is C16H13F2N5O, with a molecular weight of 329.30 g/mol. The structure is characterized by:
- Difluorinated benzene ring : Enhances lipophilicity and potentially influences pharmacokinetics.
- Pyrazine and imidazole rings : Known for their biological activity, particularly in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C16H13F2N5O |
Molecular Weight | 329.30 g/mol |
CAS Number | 2034508-16-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases or enzymes relevant in cancer therapy and other diseases.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing imidazole and pyrazine rings have been associated with inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: Inhibition of Kinase Activity
In a study evaluating related compounds, several derivatives showed potent inhibition of FGFR (Fibroblast Growth Factor Receptor) kinases, which are crucial in tumor growth and survival. For example, a related compound demonstrated an IC50 value of less than 4.1 nM against FGFR1, indicating strong potential for therapeutic application in cancer treatment .
Antimicrobial Activity
The imidazole moiety is also known for its antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against various pathogens, including bacteria and fungi. This suggests potential applications in treating infectious diseases.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of FGFR | |
Antimicrobial | Activity against pathogens |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzamide and heterocyclic components can significantly influence biological activity:
- Fluorination : Enhances lipophilicity and possibly improves binding affinity to targets.
- Substituent Variations : Altering substituents on the imidazole or pyrazine rings can lead to improved potency or selectivity against specific enzymes or receptors.
Table 3: Potential Modifications and Their Effects
Modification Type | Expected Effect |
---|---|
Increased fluorination | Enhanced potency |
Altered side chains | Improved selectivity |
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-12-2-1-11(9-13(12)18)16(24)22-6-8-23-7-5-21-15(23)14-10-19-3-4-20-14/h1-5,7,9-10H,6,8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVROCCNRXHHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.